molecular formula C25H24N2O6 B2738408 ethyl 2-(2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)acetamido)benzoate CAS No. 898417-48-6

ethyl 2-(2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)acetamido)benzoate

Cat. No.: B2738408
CAS No.: 898417-48-6
M. Wt: 448.475
InChI Key: OROTXMBYYXJCOG-UHFFFAOYSA-N
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Description

Ethyl 2-(2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)acetamido)benzoate is a synthetic organic compound featuring a benzoate ester core modified with an acetamido linker and a substituted 4-oxo-4H-pyran moiety. The pyran ring is further functionalized at position 6 with an indolin-1-ylmethyl group. Indoline derivatives are associated with pharmacological activity, particularly in central nervous system (CNS) and anticancer therapies, while pyranone rings are common in antimicrobial and anti-inflammatory agents .

Properties

IUPAC Name

ethyl 2-[[2-[6-(2,3-dihydroindol-1-ylmethyl)-4-oxopyran-3-yl]oxyacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O6/c1-2-31-25(30)19-8-4-5-9-20(19)26-24(29)16-33-23-15-32-18(13-22(23)28)14-27-12-11-17-7-3-6-10-21(17)27/h3-10,13,15H,2,11-12,14,16H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OROTXMBYYXJCOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)COC2=COC(=CC2=O)CN3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)acetamido)benzoate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Indole Derivative: The indole moiety can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Construction of the Pyran Ring: The pyran ring can be formed through a cyclization reaction involving a suitable precursor such as a 1,3-diketone or an α,β-unsaturated carbonyl compound.

    Linking the Indole and Pyran Units: The indole derivative is then coupled with the pyran ring through a nucleophilic substitution reaction, often using a base such as sodium hydride (NaH) to deprotonate the indole nitrogen.

    Formation of the Benzoate Ester: The final step involves esterification of the benzoic acid derivative with ethanol in the presence of an acid catalyst like sulfuric acid (H₂SO₄).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of automated purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The indole moiety can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of oxindole derivatives.

    Reduction: The carbonyl groups within the compound can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO₃) or bromine (Br₂).

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: NaBH₄ in methanol or LiAlH₄ in ether.

    Substitution: HNO₃ for nitration, Br₂ in acetic acid for bromination.

Major Products

    Oxidation: Oxindole derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In organic chemistry, ethyl 2-(2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)acetamido)benzoate is used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in the synthesis of heterocyclic compounds.

Biology

Biologically, this compound has potential applications in the development of new pharmaceuticals. The indole and pyran moieties are known for their biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its unique structure allows it to interact with various biological targets, making it a promising lead compound for drug development.

Industry

Industrially, this compound can be used in the synthesis of dyes, pigments, and other fine chemicals. Its complex structure allows for the development of materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 2-(2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)acetamido)benzoate involves its interaction with molecular targets such as enzymes and receptors. The indole moiety can interact with tryptophan-binding proteins, while the pyran ring can modulate enzyme activity. The benzoate ester group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl Benzoate Derivatives with Heterocyclic Substituents

Compounds I-6230, I-6232, I-6273, I-6373, and I-6473 () share the ethyl benzoate core but differ in substituents:

  • I-6230: Pyridazinylphenethylamino group at position 3.
  • I-6232: 6-Methylpyridazinylphenethylamino group at position 4.
  • I-6273: Methylisoxazolylphenethylamino group at position 4.
  • I-6373 : 3-Methylisoxazolylphenethylthio group at position 4.
  • I-6473 : 3-Methylisoxazolylphenethoxy group at position 4.

Key Differences :

  • Linker Type: The target compound uses an acetamido-oxy linker, whereas compounds employ phenethylamino, phenethylthio, or phenethoxy linkers.
  • Heterocycles: The indoline-pyranone system in the target contrasts with pyridazine or isoxazole substituents in compounds. These heterocycles influence solubility and target affinity; indoline may enhance CNS penetration, while pyridazine/isoxazole could optimize kinase inhibition .

Table 1: Structural Comparison of Ethyl Benzoate Derivatives

Compound Substituent at Position 4 Heterocycle Type Potential Application Reference
Target Compound 2-(Pyran-indolinyl)acetamido Indoline-pyranone CNS/antimicrobial N/A
I-6230 4-(Pyridazinylphenethylamino) Pyridazine Kinase inhibition
I-6473 4-(3-Methylisoxazolylphenethoxy) Isoxazole Anti-inflammatory
Benzoate Esters in Pesticide Chemistry ()

Pesticide-active benzoate esters, such as tribenuron methyl and diclofop-methyl, feature simpler substituents tailored for herbicidal activity:

  • Tribenuron methyl : Sulfonylurea group for acetolactate synthase inhibition.
  • Pyriminobac-methyl: Dimethoxypyrimidinyl and methoxyiminoethyl groups for rice weed control.

Key Differences :

  • Functional Groups: The target compound’s indoline-pyranone system is absent in pesticides, which prioritize sulfonylureas or chlorinated aryl groups for plant enzyme targeting.
  • Applications : The structural complexity of the target suggests pharmaceutical rather than agricultural use.

Table 2: Comparison with Pesticide Benzoate Esters

Compound Key Substituents Primary Use Reference
Target Compound Indolinylmethyl-pyranone Pharmaceutical (hyp.) N/A
Tribenuron methyl ester Sulfonylurea Herbicide
Diclofop-methyl Dichlorophenoxyphenoxypropanoate Herbicide

Biological Activity

Ethyl 2-(2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)acetamido)benzoate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its applications in pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C23H22N2O4C_{23}H_{22}N_{2}O_{4}, with a molecular weight of approximately 390.44 g/mol. The compound features an indolin moiety linked to a pyran ring, which is known for its diverse pharmacological properties.

Antimicrobial Activity

Studies have shown that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing the indole or indolin structure have been reported to possess potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways.

CompoundActivityMechanism
Indolin derivativesAntibacterialDisruption of cell wall synthesis
Pyran derivativesAntifungalInhibition of ergosterol biosynthesis

Antitumor Activity

Research indicates that this compound may exhibit antitumor properties. A study on related compounds showed that certain indolin derivatives induced apoptosis in cancer cell lines, such as HepG2 (human hepatoblastoma). The proposed mechanism involves the activation of pro-apoptotic pathways and inhibition of cell proliferation.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. For example, a study involving palladium(II) complexes demonstrated varying degrees of cytotoxic effects on cancer cells, suggesting that the biological activity of indolin-based compounds can be enhanced through metal coordination.

Case Studies

  • Synthesis and Characterization
    • A recent study synthesized several indolin-based pyran derivatives and characterized them using techniques such as NMR and mass spectrometry. The resulting compounds were screened for biological activity, revealing promising results against pathogenic microorganisms.
  • Structure-Activity Relationship (SAR)
    • Research focusing on the SAR of indolin derivatives indicated that modifications at specific positions significantly affect their biological activity. For instance, electron-withdrawing groups at the para position of aromatic rings enhanced antibacterial efficacy compared to electron-donating groups.
  • Clinical Relevance
    • The potential application of this compound in treating resistant bacterial infections has been highlighted in recent literature. Its unique structure may offer advantages over existing antibiotics by targeting multiple pathways in bacteria.

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